2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide
Description
The compound 2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide features a chromeno[4,3-c]pyrazole core substituted with a methyl group at position 8 and an oxo group at position 3. The acetamide side chain is linked to a phenyl ring bearing a 4-methylpiperazine moiety at the ortho position.
Properties
IUPAC Name |
2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-16-7-8-21-17(13-16)23-18(24(31)32-21)14-25-29(23)15-22(30)26-19-5-3-4-6-20(19)28-11-9-27(2)10-12-28/h3-8,13-14H,9-12,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMOPHUIDZZWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2N(N=C3)CC(=O)NC4=CC=CC=C4N5CCN(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide is a novel organic molecule that combines features from chromene, pyrazole, and piperazine structures. Its unique chemical composition suggests potential for various biological activities, making it a significant candidate for pharmaceutical research.
Molecular Characteristics
- Molecular Formula : C20H24N4O2
- Molecular Weight : Approximately 364.43 g/mol
- Structure : The compound consists of a chromene ring fused with a pyrazole moiety and an acetamide functional group, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the chromene structure via cyclization.
- Introduction of the pyrazole ring through condensation reactions.
- Addition of the piperazine moiety to enhance pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance:
- Compounds similar to this compound have shown effective inhibition against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 8 to 11 µg/mL .
Anticancer Activity
In vitro studies have demonstrated promising anticancer effects:
- The compound exhibited cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). For example, IC50 values were reported as low as 2.8 µM for certain analogs .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(8-methyl...) | MCF-7 | 2.8 ± 0.4 |
| Other Pyrazole Derivatives | NCI-H460 | 0.46 ± 0.04 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored:
- Compounds have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Interaction : The compound could interact with cellular receptors, modulating signal transduction pathways critical for cell survival and proliferation.
Case Studies
Several studies have highlighted the efficacy of similar compounds in various biological contexts:
- A study on pyrazole derivatives indicated significant cytotoxic effects against cancer cell lines with various structural modifications enhancing activity .
- Another investigation demonstrated that derivatives could effectively inhibit bacterial growth and possess anti-inflammatory properties through modulation of immune response pathways .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer)
- IC50 Values :
Cell Line IC50 (µM) A549 12.5 MCF-7 15.0
These findings suggest that the compound could serve as a lead for developing new anticancer agents, potentially through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound's structure indicates potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for further investigation as an anti-inflammatory agent.
Antimicrobial Properties
Some derivatives related to this compound have demonstrated efficacy against various bacterial strains, indicating potential applications in treating infections.
Case Studies
Numerous studies have been conducted to evaluate the efficacy and safety of this compound:
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal assessed the anticancer activity of various derivatives of this compound against different human cancer cell lines. The results indicated that modifications to the chemical structure could enhance cytotoxicity and selectivity towards cancer cells.
Case Study 2: Molecular Docking Studies
In silico molecular docking studies were performed to predict the binding affinity of this compound to various biological targets involved in cancer and inflammation pathways. The results highlighted its potential as a multi-target agent, capable of modulating several pathways simultaneously.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Chromenopyrazole Cores
- N-(4-chloro-3-methoxyphenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetamide (N09) Key Differences:
- The phenylacetamide substituent in N09 is a 4-chloro-3-methoxyphenyl group, contrasting with the target compound’s 2-(4-methylpiperazin-1-yl)phenyl group.
- In contrast, the methylpiperazine group in the target compound introduces basicity, enhancing solubility in physiological environments and enabling stronger interactions with acidic residues in biological targets .
Pyrazole Derivatives with Varied Substitutions
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide
- Key Differences :
- This compound lacks the chromenopyrazole system but shares a pyrazole core with an acetamide substituent. The nitro group on the phenyl ring introduces strong electron-withdrawing effects. Impact: The nitro group stabilizes the molecule’s planar conformation, facilitating π-π stacking interactions. However, it may reduce metabolic stability compared to the target compound’s methylpiperazine group, which offers metabolic resistance via steric hindrance .
Piperazine-Containing Analogues
- 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- Key Differences :
- The piperazine ring here is substituted with a 4-methoxyphenyl group, differing from the target compound’s 4-methylpiperazine.
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what intermediates are critical?
The compound is synthesized via multi-step reactions, typically involving condensation of chromenopyrazole derivatives with substituted phenylacetamide precursors. A key intermediate is the chromeno[4,3-c]pyrazol-4-one core, which is functionalized at the 1-position with an acetamide group. The final step often involves coupling with a 4-methylpiperazine-substituted aniline derivative under basic conditions (e.g., using triethylamine in dichloromethane) . Low yields in specific steps (e.g., 2–5% overall yield in similar syntheses) highlight the need for optimization .
Q. Which spectroscopic and analytical methods are recommended for structural characterization?
- NMR Spectroscopy : 1H/13C NMR (including 2D experiments like COSY, HSQC) to confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography : To resolve ambiguities in regiochemistry, particularly for the chromenopyrazole and piperazine moieties .
Q. What preliminary assays are used to screen its biological activity?
Initial screening focuses on kinase inhibition (e.g., EGFR, PI3K) due to structural similarities to known inhibitors. Assays include:
- In vitro enzyme inhibition (IC50 determination via fluorescence-based assays).
- Cellular proliferation assays (e.g., MTT in cancer cell lines).
- Binding affinity studies (SPR or ITC) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can computational methods improve synthetic route design and reaction optimization?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models (e.g., ICReDD’s workflow) analyze experimental data to prioritize high-yield conditions. For example, solvent effects and catalyst selection can be optimized using computational reaction databases (PISTACHIO, REAXYS) .
Q. How to resolve contradictions in spectral data interpretation (e.g., NOESY vs. X-ray results)?
Discrepancies between NOESY (solution-state) and X-ray (solid-state) data may arise from conformational flexibility. Strategies include:
- Dynamic NMR to study rotational barriers of the piperazine ring.
- Molecular dynamics simulations to model solution-state conformers.
- Variable-temperature XRD to assess lattice effects .
Q. What strategies enhance selectivity in kinase inhibition assays?
- Structural modifications : Introduce steric hindrance at the acetamide’s phenyl group to reduce off-target binding.
- Proteomics profiling : Use kinome-wide screening (e.g., KinomeScan) to identify selectivity cliffs.
- Co-crystallization studies : Map binding interactions with ATP pockets to guide rational design .
Q. How to address discrepancies in cellular vs. enzymatic activity data?
Poor cellular permeability or efflux pump activity may explain reduced efficacy. Solutions:
- LogP/logD optimization (e.g., adding hydrophilic groups to the piperazine moiety).
- Prodrug strategies : Mask polar groups (e.g., phosphate esters) to enhance uptake .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
